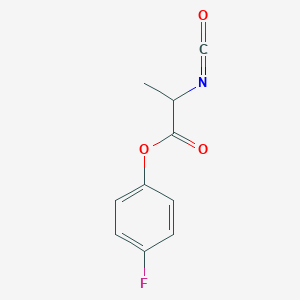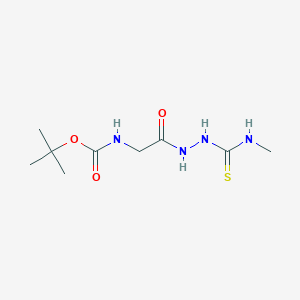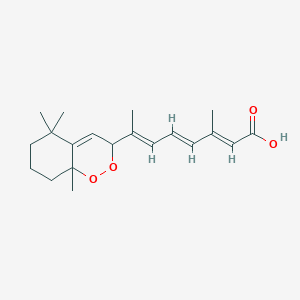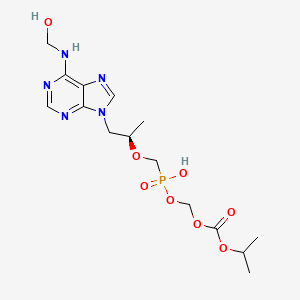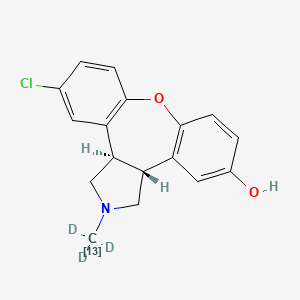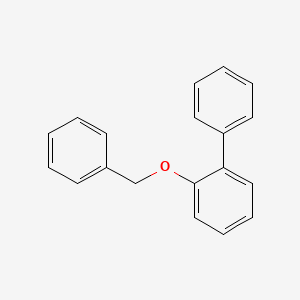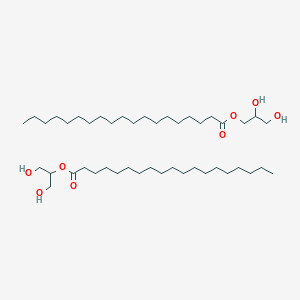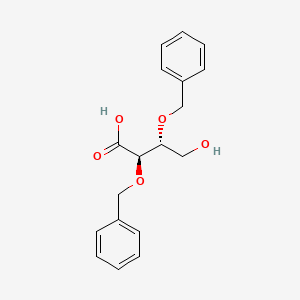
4-(4-Benzyloxyphenyl)butanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Benzyloxyphenyl)butanol is an organic compound that features a butanol group attached to a benzyloxyphenyl moiety This compound is of interest due to its unique structural properties, which combine the characteristics of both alcohols and aromatic ethers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Benzyloxyphenyl)butanol typically involves the following steps:
Preparation of 4-Benzyloxybenzaldehyde: This can be achieved by the reaction of 4-hydroxybenzaldehyde with benzyl chloride in the presence of a base such as sodium hydroxide.
Reduction to this compound: The aldehyde group in 4-benzyloxybenzaldehyde is reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
4-(4-Benzyloxyphenyl)butanol can undergo various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aromatic ring can undergo hydrogenation in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reducing aldehydes to alcohols.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) in the presence of a base.
Major Products Formed
Oxidation: 4-(4-Benzyloxyphenyl)butanoic acid.
Reduction: 4-(4-Benzyloxyphenyl)butane.
Substitution: Various substituted benzyloxyphenyl derivatives.
Scientific Research Applications
4-(4-Benzyloxyphenyl)butanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Benzyloxyphenyl)butanol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the aromatic ring can participate in π-π interactions. These interactions can influence the compound’s biological activity and its effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methoxyphenyl)butanol: Similar structure but with a methoxy group instead of a benzyloxy group.
4-(4-Hydroxyphenyl)butanol: Similar structure but with a hydroxy group instead of a benzyloxy group.
4-(4-Ethoxyphenyl)butanol: Similar structure but with an ethoxy group instead of a benzyloxy group.
Uniqueness
4-(4-Benzyloxyphenyl)butanol is unique due to the presence of the benzyloxy group, which can enhance its lipophilicity and influence its reactivity compared to other similar compounds. This structural feature can also affect its interactions with biological targets and its overall chemical behavior.
Properties
CAS No. |
130783-40-3 |
|---|---|
Molecular Formula |
C17H20O2 |
Molecular Weight |
256.34 g/mol |
IUPAC Name |
4-(4-phenylmethoxyphenyl)butan-1-ol |
InChI |
InChI=1S/C17H20O2/c18-13-5-4-6-15-9-11-17(12-10-15)19-14-16-7-2-1-3-8-16/h1-3,7-12,18H,4-6,13-14H2 |
InChI Key |
WCNQWIWLMNNLSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


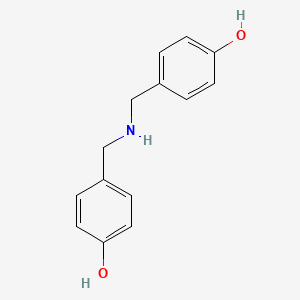

![alpha,alpha-dimethyl-1H-imidazo[4,5-c]quinoline-1-ethanol](/img/structure/B13444816.png)
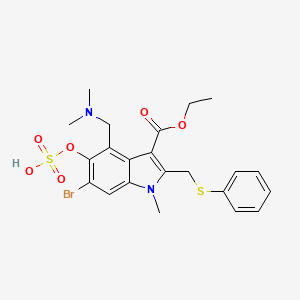
![(3R,5S)-5-(6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoic acid](/img/structure/B13444821.png)
